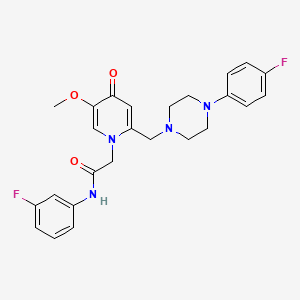
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidinone derivatives often involves strategic functionalization to incorporate the desired substituents. For example, the synthesis of similar compounds has been explored through various methodologies, including the ring-opening of epoxides, BF3-induced rearrangement of aziridinocyclopropanes, and the condensation of Schiff bases followed by cyclocondensation with chloroacetyl chloride to yield azetidinone derivatives (Löfström & Bäckvall, 1996; Jagannadham et al., 2019)(Löfström & Bäckvall, 1996)(Jagannadham et al., 2019).
Molecular Structure Analysis
The molecular structure of azetidinone derivatives, including 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone, has been elucidated through various techniques, demonstrating planar configurations and specific dihedral angles between phenyl rings, contributing to the compound's reactivity and interaction potential (Abdel‐Aziz et al., 2012)(Abdel‐Aziz et al., 2012).
Chemical Reactions and Properties
Azetidinones undergo various chemical reactions, including rearrangements, ring expansions, and functional group transformations, which are crucial for their application in synthesis and medicinal chemistry. For instance, aziridinocyclopropanes derived from 2-phenylsulfonyl-1,3-dienes exhibit BF3-induced rearrangements leading to new structural motifs (Löfström & Bäckvall, 1996)(Löfström & Bäckvall, 1996).
Physical Properties Analysis
The physical properties of azetidinone derivatives, such as melting points, solubility, and crystal structure, play a significant role in their chemical behavior and application. X-ray crystallography and spectroscopic methods provide insights into the solid-state structure and interactions within the crystal lattice (Abdel‐Aziz et al., 2012)(Abdel‐Aziz et al., 2012).
Chemical Properties Analysis
The chemical properties of azetidinones, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are fundamental to their utility in organic synthesis and drug design. The presence of functional groups, such as sulfonyl and fluorophenyl moieties, influences their electronic and steric characteristics, affecting their chemical behavior and potential biological activities (Patel et al., 2024)(Patel et al., 2024).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potency
Research focuses on the synthesis of heterocyclic compounds, such as azetidinones and oxetanes, due to their biological and pharmacological potencies. Sulfonamide rings and their derivatives, closely related to the specified chemical structure, are significant for their presence in a variety of naturally occurring alkaloids and pharmaceuticals. For instance, the synthesis of substituted azetidinones derived from dimer of Apremilast highlights the importance of these compounds in medicinal chemistry, showcasing their potential in drug design and development (Jagannadham et al., 2019).
Fluorine-Containing Heterocycles
The incorporation of fluorine atoms into heterocyclic compounds, such as azetidines and oxetanes, has been explored for the development of new precursors with potential pharmaceutical applications. The Julia–Kocienski reaction allows for the preparation of fluoroalkylidene-oxetanes and -azetidines, which are valuable in the synthesis of fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions (Laporte et al., 2015).
Inhibitors of Cholesterol Absorption
Compounds structurally related to the specified molecule have been designed as potent, orally active inhibitors of cholesterol absorption. These inhibitors, such as SCH 58235, demonstrate remarkable efficacy in lowering liver cholesteryl esters in cholesterol-fed models, indicating their potential in treating hypercholesterolemia (Rosenblum et al., 1998).
Antimicrobial and Antifungal Agents
Derivatives of azetidinones and sulfonyl compounds have shown significant antimicrobial and antifungal activities. The design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified as inhibitors of HIV-1 replication highlight the therapeutic potential of these molecules in infectious disease treatment (Che et al., 2015).
Anticancer Activities
The development of thiazolidinone and azetidinone analogues based on fluorene moieties for their potential anticancer and antimicrobial activities against multidrug-resistant strains demonstrates the broad applicability of these heterocyclic compounds in addressing critical health issues. Some synthesized compounds have shown remarkable activity against specific cancer cell lines, indicating their potential as novel anticancer agents (Hussein et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHJYFPJGRUKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

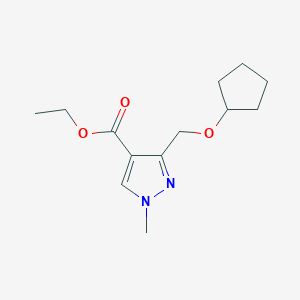


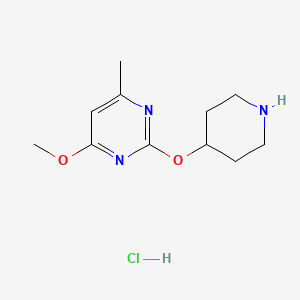
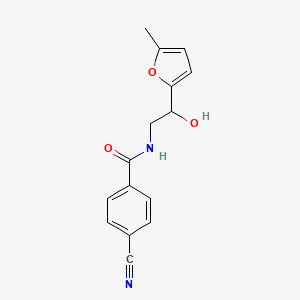
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
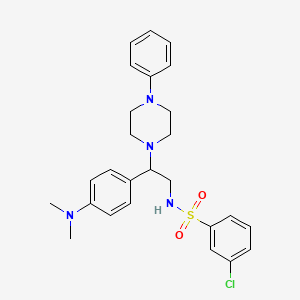

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)
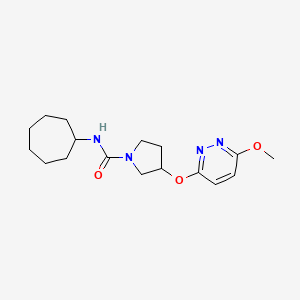
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
